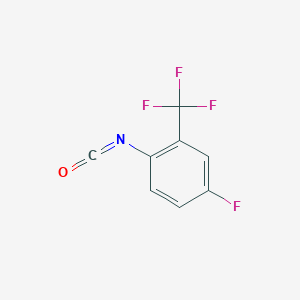

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and hazardous reagent. The reaction proceeds as follows:

4-Fluoro-2-(trifluoromethyl)aniline+Phosgene→4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Hydrogen chloride

Industrial production methods may involve the use of alternative reagents and catalysts to improve yield and reduce the environmental impact of the synthesis process .

Analyse Chemischer Reaktionen

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate undergoes various chemical reactions, including:

-

Substitution Reactions: : It can react with amines to form ureas and related compounds. For example:

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Amine→Urea derivative

-

Addition Reactions: : It can react with alcohols to form carbamates.

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate+Alcohol→Carbamate

Common reagents used in these reactions include primary and secondary amines, as well as alcohols. The major products formed from these reactions are urea derivatives and carbamates .

Wissenschaftliche Forschungsanwendungen

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Wirkmechanismus

The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate involves its ability to react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is due to the presence of the isocyanate functional group, which is highly electrophilic. The compound can inhibit kinase activity by forming covalent bonds with the active site of the enzyme, thereby blocking its function .

Vergleich Mit ähnlichen Verbindungen

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is unique due to the presence of both fluorine and trifluoromethyl groups, which impart high reactivity and stability to the compound. Similar compounds include:

4-(Trifluoromethyl)phenyl isocyanate: Lacks the fluorine atom at the para position, resulting in different reactivity and properties.

3-(Trifluoromethyl)phenyl isocyanate: Has the trifluoromethyl group at the meta position, leading to different steric and electronic effects.

2-(Trifluoromethyl)phenyl isocyanate: Has the trifluoromethyl group at the ortho position, affecting its reactivity and applications.

These similar compounds highlight the unique properties of this compound, making it a valuable reagent in various scientific and industrial applications.

Biologische Aktivität

4-Fluoro-2-(trifluoromethyl)phenyl isocyanate is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize the current understanding of its biological activity, supported by case studies, research findings, and data tables.

This compound has the molecular formula and is characterized by its unique trifluoromethyl and fluoro substituents that enhance its reactivity and biological properties. The presence of these fluorinated groups often correlates with improved pharmacological profiles.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens, including multidrug-resistant strains.

Case Study: Antimicrobial Efficacy

A study focused on a series of fluoro- and trifluoromethyl-substituted compounds demonstrated that those with structural similarities to this compound showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.031 to 64 µg/mL, indicating a strong potential for development as antibacterial agents .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | TBD | TBD |

| Fluorosalicylanilide Derivative 1 | 0.25 | S. aureus |

| Fluorosalicylanilide Derivative 2 | 0.5 | E. coli |

| Fluorosalicylanilide Derivative 3 | 1 | MRSA |

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound's selectivity index indicates its potential for targeted therapy with reduced side effects compared to conventional chemotherapeutics.

Case Study: Cytotoxicity Assessment

A comparative study assessed the cytotoxicity of several fluorinated derivatives against Vero cells, revealing that compounds with similar structural features exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies .

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µg/mL) | Cell Line |

|---|---|---|

| This compound | TBD | Vero Cells |

| Fluorosalicylanilide Derivative | <1 | Cancer Cell Line A |

| Fluorosalicylanilide Derivative | <10 | Cancer Cell Line B |

The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target pathogens and cancer cells. Mechanisms include:

- Cell Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.

Eigenschaften

IUPAC Name |

4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNANIHSTOUUFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369880 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190774-54-0 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.